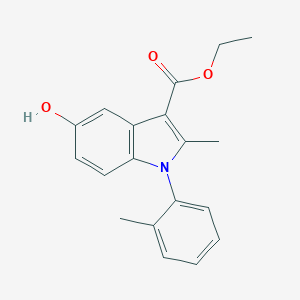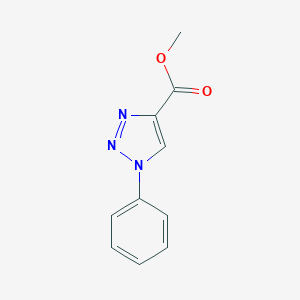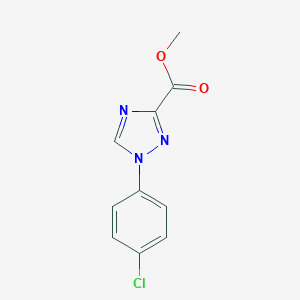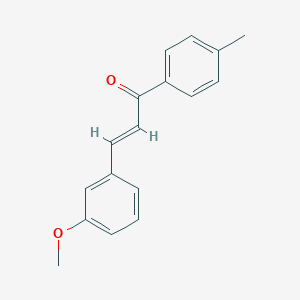
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as 4-Methyl-3,4-dimethoxyphenylprop-2-en-1-one, is a type of organic compound. It is an aromatic ketone, which is a type of organic compound that contains a carbonyl group attached to two hydrocarbon groups. 4-Methyl-3,4-dimethoxyphenylprop-2-en-1-one is a highly versatile compound that has been used for various scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study conducted by Tayade and Waghmare (2016) focused on synthesizing and characterizing a series of compounds, including 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, through isomerisation. The structural justification was provided through chemical tests, elemental analysis, and spectral characterizations (Tayade & Waghmare, 2016).
Antioxidant Activity
- Research by Sulpizio et al. (2016) on 2'-aminochalcone derivatives, including a variant of 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, revealed their antioxidant activities. These compounds were tested in vitro for free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).
Molecular Structure Analysis
- A study by Escobar et al. (2012) analyzed the molecular structure of a compound closely related to 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, noting its planar molecular geometry and the conformation of its C=C double bond and carbonyl group (Escobar et al., 2012).
Photophysical Properties
- Asiri et al. (2017) synthesized a derivative of 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (DMHP) and investigated its photophysical properties. The study involved assessing solvatochromic properties, fluorescence quantum yield, and photochemical quantum yield, among others (Asiri et al., 2017).
Crystal Packing Analysis
- Kumar et al. (2018) synthesized and characterized a compound similar to 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, focusing on crystal packing analysis and the potential for halogen bonding in its structure (Kumar et al., 2018).
Quantum Chemical Investigation
- Irfan et al. (2015) conducted a detailed quantum chemical investigation of a compound closely related to 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, analyzing its structural, electro-optical, and charge-transport properties. This study provided insights into its potential as a hole-transport material (Irfan et al., 2015).
Nonlinear Optical Property Studies
- Razvi et al. (2019) explored the nonlinear optical properties of a derivative of 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one using the z-scan technique, providing insights into its potential for optical limiting applications (Razvi et al., 2019).
Anti-inflammatory and Antimicrobial Evaluation
- Keche et al. (2012) synthesized novel pyrazole derivatives of 3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one and evaluated their anti-inflammatory and antimicrobial activities, showing promising results in inhibiting pro-inflammatory cytokines and pathogenic bacteria and fungi (Keche et al., 2012).
Preparation of Ruthenium Catalysts
- Jimenez et al. (2012) described the reactions of derivatives of 3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one with ruthenium starting materials, which led to the creation of olefin metathesis catalysts (Jimenez et al., 2012).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-4-8-15(9-5-13)16(19)10-6-14-7-11-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKZUSHLSUSKTM-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
72666-54-7 |
Source


|
| Record name | 3,4-DIMETHOXY-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

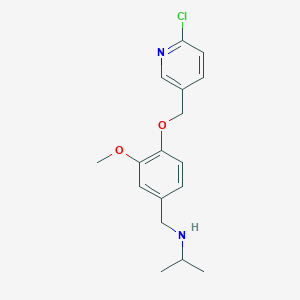
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B514028.png)
![4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B514056.png)
![ethyl {[3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate](/img/structure/B514105.png)
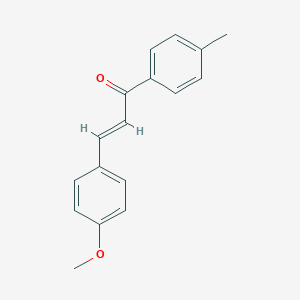
![4-[2-(4-Nitrophenyl)ethenyl]quinoline](/img/structure/B514117.png)

